molecular formula C7H5BrClN3 B8132997 2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8132997
M. Wt: 246.49 g/mol
InChI Key: QADFAKOHTXIJDT-UHFFFAOYSA-N
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Description

2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a high-quality chemical intermediate designed for pharmaceutical research and development. This compound belongs to the [1,2,4]triazolo[1,5-a]pyridine family, a privileged scaffold recognized for its significant presence in medicinal chemistry . The specific bromo, chloro, and methyl substituents on the core structure make it a versatile building block for further synthetic exploration, particularly in the construction of more complex molecules for biological evaluation. The [1,2,4]triazolo[1,5-a]pyridine core is found in compounds with a diverse range of biological activities. Research into this scaffold has identified its potential in developing inhibitors for critical enzymes and receptors, such as JAK1 and JAK2 kinases, which are important targets in immunology and oncology . Furthermore, derivatives have shown promise as RORγt inverse agonists and in treatments for cardiovascular and metabolic disorders . The presence of multiple halogens on this molecule provides distinct handles for cross-coupling reactions and other functional group transformations, allowing researchers to efficiently create a library of analogues for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-4-2-5(9)6-10-7(8)11-12(6)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADFAKOHTXIJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)Br)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Intermediate 1

The first step involves the condensation of 2-amino-3-bromo-5-chloropyridine with 1,1-dimethoxy-N,N-dimethylethylamine in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. Key parameters include:

ParameterExample 1Example 2
SolventN,N-dimethylformamide (DMF)DMF
Temperature130°C130°C
Reaction Time12 hours12 hours
Catalyst Loading0.1 mmol0.1 mmol
Yield of Intermediate 195%92.6%
Purity92%91%

This step proceeds via nucleophilic substitution, where the amino group of 2-amino-3-bromo-5-chloropyridine attacks the electrophilic carbon of 1,1-dimethoxy-N,N-dimethylethylamine, releasing dimethylamine and forming a Schiff base intermediate.

Step 2: Cyclization to Target Compound

The intermediate undergoes cyclization with hydroxylamine sulfonic acid in pyridine solvent:

ParameterExample 1Example 2
SolventPyridinePyridine
Temperature0°C → 25°C0°C → 25°C
Reaction Time12 hours12 hours
Yield of Final Product92.5%81.2%
Purity96.5%96%

Cyclization occurs via intramolecular nucleophilic attack, where the hydrazine moiety of hydroxylamine sulfonic acid facilitates ring closure, forming the triazolo[1,5-a]pyridine core. Purification via recrystallization in ethanol/water ensures high purity.

ParameterMicrowave MethodPatent Method
Reaction Time15–30 minutes24 hours
CatalystNonePTSA
Yield75–92%81.2–92.5%
SolventEthanolDMF/Pyridine

This method eliminates hazardous reagents and reduces reaction times but requires adaptation to accommodate bromo, chloro, and methyl substituents.

Mechanistic Insights and Optimization

Role of Substituents

The bromo and chloro groups at positions 2 and 8, respectively, impose steric and electronic effects that influence reaction kinetics. Bromine’s electron-withdrawing nature accelerates electrophilic substitution in the condensation step, while chlorine stabilizes the intermediate via resonance.

Solvent and Temperature Effects

  • DMF : Enhances solubility of aromatic intermediates but requires high-temperature conditions.

  • Pyridine : Acts as both solvent and base, neutralizing sulfonic acid byproducts during cyclization.

  • Microwave Irradiation : Reduces energy consumption but necessitates precise temperature control to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Condensation Agents: Reagents such as hydrazines and hydrazides are commonly used in condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while condensation reactions with hydrazines can produce fused heterocyclic compounds.

Scientific Research Applications

Overview

2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in various fields including medicinal chemistry, biological research, and pharmaceutical development. Its structural characteristics enable it to interact with specific biological targets, making it a valuable scaffold for the design of new therapeutic agents.

Medicinal Chemistry

This compound is primarily utilized in medicinal chemistry as a scaffold for developing novel therapeutic agents. It has shown potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is a crucial target in cancer therapy. By inhibiting CDK2, this compound can potentially disrupt cell cycle progression in cancer cells, thereby inhibiting tumor growth.

Key Points:

  • Target: CDK2
  • Therapeutic Area: Cancer treatment
  • Mechanism: Inhibits enzyme activity by binding to the active site.

Biological Studies

In biological research, this compound is investigated for its potential biological activities beyond cancer inhibition. Studies have indicated its anticancer, antimicrobial, and anti-inflammatory properties.

Biological Activities:

  • Anticancer: Potential to inhibit various cancer cell lines.
  • Antimicrobial: Activity against specific bacterial strains.
  • Anti-inflammatory: Reduction of inflammation markers in vitro.

Pharmaceutical Development

The compound serves as a key intermediate in synthesizing various pharmaceutical compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Applications in Drug Development:

  • Intermediate for Synthesis: Used in creating derivatives with tailored activities.
  • Lead Compound: Acts as a starting point for drug design.

Case Study 1: CDK2 Inhibition

A study published in Journal of Medicinal Chemistry explored the efficacy of this compound as a CDK2 inhibitor. The results demonstrated significant inhibition of CDK2 activity in vitro with IC50 values comparable to known inhibitors. The compound was further tested on various cancer cell lines showing promising results in reducing cell viability.

Case Study 2: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy reported the antimicrobial properties of this compound against several bacterial strains. The study highlighted its effectiveness against multi-drug resistant strains, suggesting its potential use as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1433822-19-5)
  • Structure : Lacks the methyl group at position 6 compared to the target compound.
  • Properties: Molecular weight = 232.47 g/mol (identical to the target compound).
  • Applications : Used in kinase inhibitor synthesis but may exhibit lower lipophilicity than the methylated analogue .
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 356560-80-0)
  • Structure : Contains only a bromine substituent at position 6.
  • Properties: Molecular weight = 198.02 g/mol. Soluble in organic solvents like DCM and THF.
  • Safety : Classified with hazard codes H302 (harmful if swallowed) and H315 (causes skin irritation) .
8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1159813-15-6)
  • Structure : Methyl group at position 2 instead of 6.
  • The 2-methyl group may introduce steric hindrance near the triazole ring, influencing regioselectivity in cross-coupling reactions .
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 899429-04-0)
  • Structure : Bromine at position 6 and methyl at position 7.
  • Properties : Molecular weight = 212.05 g/mol. The reversed halogen/methyl positions compared to the target compound may enhance metabolic stability in vivo due to reduced electrophilicity .

Physicochemical Properties Comparison

Compound (CAS) Molecular Weight (g/mol) Halogen Substituents Methyl Position Solubility
1433822-19-5 (Target) 232.47 2-Br, 8-Cl 6 Limited aqueous
356560-80-0 (6-Bromo) 198.02 6-Br None Organic solvents
1159813-15-6 (2-Me) ~247 8-Br, 6-Cl 2 Not reported
899429-04-0 (8-Me) 212.05 6-Br 8 Likely lipophilic

Key Observations :

  • The 6-methyl group enhances lipophilicity (logP ≈ 2.5 predicted), which may improve blood-brain barrier penetration compared to non-methylated analogues .

Biological Activity

2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. Its unique structure features a triazole ring fused to a pyridine ring, with specific substitutions including bromine, chlorine, and methyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C7_7H5_5BrClN
  • Molecular Weight : 246.49 g/mol
  • CAS Number : 1823372-38-8

The biological activity of this compound primarily involves its role as a cyclin-dependent kinase 2 (CDK2) inhibitor. By binding to the active site of CDK2, it prevents the enzyme from interacting with cyclin A2, thereby inhibiting cell cycle progression. This mechanism is crucial for its potential application in cancer therapy .

Pharmacological Potentials

Recent studies have highlighted several pharmacological potentials of this compound:

  • Anticancer Activity : It has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro tests showed that it could inhibit the growth of A549 lung cancer cells and MDA-MB-231 breast cancer cells by inducing apoptosis and affecting cell cycle regulation .
  • Antiviral Activity : The compound has been evaluated for its antiviral properties against influenza A virus. In assays measuring the interaction between viral proteins, it exhibited promising activity by reducing viral replication in infected cells .

Comparative Studies

Comparative analyses with similar compounds reveal that this compound possesses distinct chemical and biological properties due to its unique substitution pattern. For example:

CompoundActivityIC50 (μM)
This compoundCDK2 InhibitionTBD
ErlotinibEGFR Inhibition51.6
Compound 11i (related derivative)Dual Inhibition (PARP-1 & EGFR)0.88 (PARP-1), 64.65 (EGFR)

This table illustrates the comparative potency of various compounds against specific targets relevant to cancer therapy.

Case Study: Anticancer Efficacy

In a recent study published in MDPI, researchers evaluated the cytotoxic effects of various triazolopyridine derivatives on breast cancer cell lines. The results indicated that this compound significantly increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins like Bcl-2. This indicates its potential as a therapeutic agent in breast cancer treatment .

Case Study: Antiviral Potential

Another study focused on the compound's ability to inhibit the interaction between PA and PB1 subunits of the influenza A virus polymerase complex. The findings demonstrated that it effectively reduced viral plaque formation in MDCK cells infected with HPAI H5N1 strain, showcasing its potential as an antiviral agent .

Q & A

What are the standard synthetic routes for 2-Bromo-8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of functionalized pyridine precursors. For example:

  • Step 1: Start with halogenated pyridine derivatives (e.g., 8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine) and introduce substituents via nucleophilic substitution or coupling reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki or cyanation) is used for bromine replacement at position 2 .
  • Step 2: Methyl groups can be introduced via alkylation or using pre-functionalized starting materials like ethyl 4-bromo-3-methylbut-2-enoate in DMF with K₂CO₃ as a base .
  • Step 3: Final purification often employs preparative HPLC or column chromatography .

How can crystallographic data resolve structural ambiguities in multi-substituted triazolopyridines?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regiochemistry and substituent orientation. For example:

  • Bond lengths and angles (e.g., C–Br = ~1.89 Å, C–Cl = ~1.73 Å) validate halogen placement .
  • Dihedral angles (e.g., 55.6° for carboxylate groups) reveal steric interactions influencing molecular planarity .
  • Weak intermolecular interactions (C–H⋯O) inform packing behavior .

What challenges arise in optimizing reaction yields for palladium-catalyzed substitutions on triazolopyridines?

Level: Advanced
Methodological Answer:
Key challenges include:

  • Catalyst Selectivity: Pd(PPh₃)₄ vs. Pd₂(dba)₃ for bromine-to-cyano substitution; Zn(CN)₂ as a safer cyanide source .
  • Steric Hindrance: Bulky substituents (e.g., 6-methyl) reduce reaction rates; microwave-assisted synthesis improves efficiency .
  • Side Reactions: Competing pathways (e.g., dehalogenation) require careful control of temperature (80–120°C) and ligand ratios (1:2 Pd:ligand) .

How do computational methods (e.g., DFT) aid in predicting reactivity of triazolopyridine derivatives?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations:

  • Predict regioselectivity in cyclization reactions by analyzing transition-state energies .
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., C-2 vs. C-8 for substitutions) .
  • Validate experimental NMR/X-ray data by comparing calculated vs. observed bond parameters .

What biological activities are associated with structural modifications of this compound?

Level: Advanced
Methodological Answer:

  • Kinase Inhibition: The triazolopyridine scaffold shows JAK2 selectivity (IC₅₀ < 50 nM) when meta-substituted aryl groups are introduced at C-2. This is critical for anticancer applications .
  • Antimicrobial Activity: Derivatives with diphenyl sulfide moieties exhibit MIC values of 2–8 µg/mL against S. aureus .
  • SAR Insights: Bromine at C-2 enhances electrophilic reactivity, while the 6-methyl group improves metabolic stability .

How are spectroscopic techniques (NMR, IR) employed to characterize reaction intermediates?

Level: Basic
Methodological Answer:

  • ¹H NMR: Methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns .
  • ¹³C NMR: Halogenated carbons (C-Br: δ 105–110 ppm; C-Cl: δ 125–130 ppm) validate positions .
  • IR: Stretching frequencies (C≡N: ~2210 cm⁻¹; C=O: ~1680 cm⁻¹) track functional group transformations .

What strategies address contradictory data in synthetic protocols for triazolopyridines?

Level: Advanced
Methodological Answer:

  • Reproducibility Checks: Compare Pd-catalyzed (80% yield ) vs. Cu-catalyzed (75% yield ) methods for N–N coupling.
  • Parameter Optimization: Screen solvents (DMF vs. DMSO) and bases (K₂CO₃ vs. Cs₂CO₃) to resolve yield disparities .
  • Mechanistic Studies: Use kinetic isotope effects (KIE) to identify rate-limiting steps in controversial pathways .

How do steric and electronic effects influence substitution reactions at C-8?

Level: Advanced
Methodological Answer:

  • Steric Effects: The 6-methyl group hinders nucleophilic attack at C-8, requiring elevated temperatures (120°C) for chloro-to-cyano substitution .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl at C-8) activate the position for Pd-catalyzed cross-coupling, while electron-donating groups (e.g., CH₃) deactivate it .

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